3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid typically involves the reaction of piperidine derivatives with propanoic acid derivatives. One common method involves the coupling of carboxylic acid-nitrile with a piperidine derivative, followed by decarboxylation and reduction steps . The reaction conditions often include the use of catalysts such as palladium on carbon and reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
3-(4-Piperidinyl)propanoic acid: Another piperidine derivative with similar structural features.
2-[3-(1-Methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acid: A compound with a piperidine ring and additional functional groups.
Uniqueness
3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C12H23NO2/c1-10(2)9-13-7-5-11(6-8-13)3-4-12(14)15/h10-11H,3-9H2,1-2H3,(H,14,15) |
InChI Key |
LRBGMRZDCVXFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(CC1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.